MOR antagonist NAP

Description

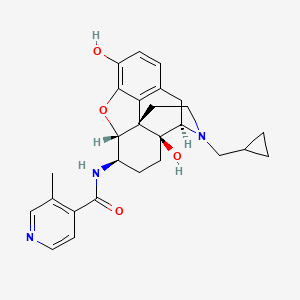

Structure

2D Structure

Properties

Molecular Formula |

C27H31N3O4 |

|---|---|

Molecular Weight |

461.6 g/mol |

IUPAC Name |

N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-methylpyridine-4-carboxamide |

InChI |

InChI=1S/C27H31N3O4/c1-15-13-28-10-7-18(15)25(32)29-19-6-8-27(33)21-12-17-4-5-20(31)23-22(17)26(27,24(19)34-23)9-11-30(21)14-16-2-3-16/h4-5,7,10,13,16,19,21,24,31,33H,2-3,6,8-9,11-12,14H2,1H3,(H,29,32)/t19-,21-,24+,26+,27-/m1/s1 |

InChI Key |

COQZBDBMRLFDRK-XGTKUTNFSA-N |

Isomeric SMILES |

CC1=C(C=CN=C1)C(=O)N[C@@H]2CC[C@]3([C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC7CC7)O |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)NC2CCC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of MOR antagonist NAP involves several steps. The 6β-aminomorphinanes are prepared by a stereoselective Mitsunobu reaction, followed by acylation with nicotinic acid and isonicotinic acid chloride hydrochlorides . This method ensures the selective binding and efficacy of the compound for the MOR.

Chemical Reactions Analysis

Table 1: Key Binding Affinities of NAP and Analogs

Isosteric Modifications and SAR Insights

Structural optimization of NAP focuses on enhancing central nervous system (CNS) penetration and antagonist efficacy:

-

C6 Side Chain Replacements : Substituting the pyridine ring with pyrazole or imidazole moieties alters MOR selectivity and pharmacokinetics. For example, replacing pyridine with pyrazole reduces P-glycoprotein efflux, improving BBB permeability .

-

N17 Substituent Effects : The cyclopropylmethyl group at N17 is crucial for antagonism. Replacing it with methyl or allyl groups converts NAP into an agonist .

Table 2: Impact of C6 Substituents on MOR Activity

| C6 Substituent | MOR K<sub>i</sub> (nM) | Functional Outcome |

|---|---|---|

| 4-Pyridinyl (NAP) | 0.37 | Antagonist |

| 3-Pyridinyl | 1.2 | Partial agonist |

| Isoquinoline | 2.8 | Agonist |

| Pyrazole | 0.9 | Antagonist |

In Vitro Pharmacological Characterization

-

Binding Assays : NAP exhibits a MOR K<sub>i</sub> of 0.37 nM in CHO-hMOR cells, with negligible activity at DOR/KOR .

-

Functional Antagonism : In 35S-GTPγS-binding assays, NAP antagonizes DAMGO-stimulated MOR activation with a K<sub>e</sub> of 0.83 nM, comparable to naltrexone (K<sub>e</sub> = 0.56 nM) .

Key Reaction in Assays:

This confirms NAP’s mechanism as a reversible, high-affinity MOR antagonist .

In Vivo Metabolic and Functional Studies

-

Peripheral Selectivity : NAP’s limited CNS penetration (due to P-glycoprotein efflux) was demonstrated in rodent models. Subcutaneous administration (0.3–3 mg/kg) reversed morphine-induced constipation without precipitating withdrawal .

-

Metabolic Stability : Oxidative metabolism at the 14-hydroxy group and glucuronidation occur in hepatic microsomes, with a plasma half-life of ~2.5 hours in mice .

Analytical Characterization

Scientific Research Applications

The μ opioid receptor (MOR) antagonist, NAP (17-cyclopropylmethyl-3,14-dihydroxy-4,5 α-epoxy-6 β-[(4′-pyridyl) carboxamido] morphinan), is under investigation for potential applications in treating opioid use disorders (OUD) due to its MOR-selective antagonist properties .

Scientific Research Applications

Development of Centrally Acting MOR Antagonists

- NAP serves as a lead compound for developing centrally acting MOR antagonists . By applying an isosteric replacement strategy, researchers have modified NAP to improve its ability to penetrate the blood-brain barrier (BBB) .

- Isosteric replacement of pyridine with pyrrole, furan, and thiophene has provided insights into the structure-activity relationships of NAP, aiding the understanding of the physicochemical requirements of potential CNS-acting opioids . Analogs 25 , 26 , and 31 have been identified as potent MOR antagonists in vivo, exhibiting significantly fewer withdrawal symptoms than naloxone at similar doses . Brain and plasma drug distribution studies support the design strategy outcomes for these compounds .

Peripheral MOR Selective Antagonists

- NAP acts as a periphery-selective MOR ligand based on in vitro and in vivo pharmacological and pharmacokinetic studies .

- Nanoconjugated NAP, a modified version of NAP, also functions as a periphery-selective MOR ligand . The diminished CNS activity of nanoconjugated NAP compared to NAP indicates that the nanoparticle skeleton reinforces the peripheral selectivity of NAP .

Understanding MOR Selectivity

- Molecular modeling studies of NAP have revealed that its MOR selectivity is determined by interactions between the C(6) side chain and the non-conserved residues of the receptor .

- Modifying the NAP structure at the C(6) position by replacing the pyridine ring with pyrazole and imidazole moieties helps diversify and enlarge the opioid ligand library and enriches the understanding of the Structure-Activity Relationship (SAR) of opioid ligands .

Potential Treatment for Opioid Use Disorder (OUD)

- NAP is being explored as a potential treatment for OUD because opiate substances mainly produce their pharmacological effects at the MOR, making the development of potent MOR selective antagonists imperative .

- NAP derivatives, such as NMP and NGP, have been identified as highly selective MOR ligands .

- The development of periphery-selective MOR antagonists like NAP can relieve opioid-induced constipation (OIC) without compromising systemic analgesic effects or inducing opioid withdrawal symptoms .

Pharmacological Profile

- NAP has high binding affinity for the MOR and significant selectivity over DOR and KOR in vitro . However, in vivo pharmacological characterization of NAP revealed limited potency due to its constrained ability to penetrate the BBB, making it a peripherally acting selective MOR antagonist .

- Nanoconjugated NAP acts as a low-efficacy MOR partial agonist, with the lowest potency in activating MOR compared to NTX and NAP, which is a desired characteristic for therapeutic purposes to reduce potential side effects related to activation of the MOR .

Mechanism of Action

MOR antagonist NAP exerts its effects by selectively binding to the mu-opioid receptor. This binding prevents the activation of the receptor by endogenous or exogenous opioids, thereby inhibiting the associated physiological effects. The molecular targets involved include the G-protein coupled receptor family, specifically the mu-opioid receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The table below compares NAP with key MOR-targeting compounds:

Key Differentiators

Selectivity :

- NAP’s MOR selectivity surpasses NAQ, β-FNA, and naltrexone due to hydrogen bonding and aromatic interactions in MOR’s "address" domain .

- Compound 48 achieves >1000-fold MOR selectivity but lacks peripheral restriction .

Peripheral vs. Central Activity :

- NAP and methylnaltrexone act peripherally, but NAP’s potency (ED50 = 0.0088 mg/kg) is superior .

- BNAP’s benzyl-quaternization further limits CNS penetration but introduces KOR activity .

Mechanism of Action :

- β-FNA irreversibly binds MOR, causing long-lasting blockade, whereas NAP is reversible .

- NAQ’s partial DOR agonism may complicate its therapeutic use compared to NAP’s pure antagonism .

Therapeutic Potential: NAP’s peripheral selectivity makes it ideal for OIC without reversing analgesia . Compound 48 and β-FNA’s CNS activity may suit addiction treatment but risk side effects .

Research Findings and Clinical Implications

- In Vivo Efficacy : NAP reversed morphine-induced gastrointestinal inhibition at 0.3 µg/5 µL (ICV) without central withdrawal .

- Structural Insights: The 6β-nicotinoyl group in NAP optimizes MOR binding, while cyclopropylmethyl enhances antagonism .

- Comparative Limitations: Naltrexone and β-FNA’s non-selectivity and central effects limit their utility compared to NAP .

Q & A

Q. How is the binding affinity and selectivity of NAP for MOR determined compared to delta (DOR) and kappa (KOR) opioid receptors?

Methodology: Competitive radioligand binding assays are employed using tritiated ligands: [³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U69,593 for KOR. Ki values are calculated from IC50 data using the Cheng-Prusoff equation. NAP demonstrates high MOR selectivity with Ki = 0.37 nM, >700-fold selectivity over DOR, and >150-fold over KOR .

Q. What experimental models validate NAP’s antagonist activity in vitro and in vivo?

Methodology:

Q. How do structure-activity relationship (SAR) studies optimize NAP derivatives for MOR selectivity?

Methodology: Modifications at the 6β-position of the naltrexamine scaffold are tested. Affinity and selectivity are quantified via binding assays, while molecular modeling predicts interactions with MOR’s extracellular loops and transmembrane domains .

Advanced Research Questions

Q. What computational methods elucidate NAP’s binding dynamics and biased modulation of MOR?

Methodology: Molecular dynamics (MD) simulations using MOR crystal structures (e.g., PDB ID 4DKL) model NAP’s docking pose in membrane systems. Hydrogen bonding, hydrophobic interactions, and conformational stability are analyzed. Biased antagonism is assessed via BRET/TR-FRET assays comparing β-arrestin recruitment vs. G-protein signaling .

Q. How are dual-target ligands combining MOR antagonism and dopamine D3 receptor (D3R) modulation designed using NAP’s scaffold?

Methodology: A hybrid pharmacophore strategy links NAP’s MOR antagonist moiety to D3R antagonists. In silico docking evaluates binding to both targets, followed by in vitro functional assays (e.g., cAMP inhibition for D3R). CNS-MPO scores optimize logP, polar surface area (PSA), and blood-brain barrier permeability .

Q. What methodologies assess the role of MOR-DOR heteromers in NAP’s functional profile?

Methodology: Calcium mobilization assays in HEK cells co-expressing MOR-DOR heteromers quantify allosteric effects. In vivo studies using DOR knockout mice differentiate heteromer-specific activity from protomer activation .

Q. How is NAP’s potential to reduce opioid tolerance evaluated in chronic pain models?

Methodology: Long-term administration in rodent neuropathic pain models (e.g., chronic constriction injury) measures tolerance development via dose-response curves. Co-administration with DOR antagonists (e.g., naltrindole) tests synergistic effects .

Methodological Considerations for Data Interpretation

Q. How are contradictions in NAP’s efficacy across studies resolved?

Methodology: Contextual factors (e.g., assay systems, species differences) are analyzed. For example, biased signaling assays may explain discrepancies between in vitro antagonist potency and in vivo partial efficacy. Meta-analyses of Ki/EC50 ratios across studies identify consensus trends .

Q. What strategies improve NAP’s physicochemical properties for CNS delivery?

Methodology: CNS-MPO scoring prioritizes derivatives with logP 2–5, PSA <90 Ų, and molecular weight <450 Da. In vivo pharmacokinetic studies measure brain-to-plasma ratios after systemic administration .

Q. How is NAP’s safety profile assessed in preclinical studies?

Methodology: Respiratory depression and locomotor activity are measured in rodents. Off-target effects are screened via radioligand panels (e.g., serotonin, adrenergic receptors). Toxicity studies evaluate organ histopathology and plasma biomarkers .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.